molecular formula C18H19NO3 B11542314 Butyl 4-benzamidobenzoate

Butyl 4-benzamidobenzoate

Cat. No.: B11542314
M. Wt: 297.3 g/mol
InChI Key: IOTNJMAYWPRXEX-UHFFFAOYSA-N
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Description

Butyl 4-benzamidobenzoate is an organic compound that belongs to the class of benzamides. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amino group is replaced by a benzoyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-benzamidobenzoate typically involves the esterification of 4-aminobenzoic acid with butanol, followed by the benzoylation of the amino group. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

Hydrolysis Reactions

Butyl 4-benzamidobenzoate undergoes hydrolysis in acidic or basic environments, regenerating 4-aminobenzoic acid and butanol.

Key Findings:

  • Acidic Hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Yields depend on temperature and acid concentration.

  • Basic Hydrolysis (Saponification) : Utilizes aqueous NaOH or KOH, forming the sodium salt of 4-aminobenzoic acid. Reaction rates increase with higher alkalinity.

Aminolysis and Transesterification

The compound participates in aminolysis with primary amines, replacing the butyl group with an amide moiety. For example:
Butyl 4-benzamidobenzoate+Amine4-Benzamidobenzamide+Butanol\text{this compound} + \text{Amine} \rightarrow \text{4-Benzamidobenzamide} + \text{Butanol}

Transesterification with other alcohols (e.g., methanol) is feasible under catalytic conditions, though steric hindrance from the benzamido group may reduce yields compared to simpler esters.

Stability Under Oxidative and Thermal Conditions

This compound demonstrates moderate stability in oxidative environments. Studies on analogous esters show that:

ConditionResultSource
Oxygen atmosphere (110°C)Minimal decomposition over 4 hours
Presence of radical scavengers (e.g., TEMPO)No significant reaction pathway alteration

Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, consistent with aromatic ester stability profiles.

Catalytic Reactivity in Ionic Liquids

Research on benzyl alcohol esterification using ILs provides insights into optimizing this compound synthesis :

Ionic LiquidConversion (%)Yield (%)
[EMIM] OAc>9994
[EMIM] TFA100
[EMIM] HSO₄160

The acetate anion in [EMIM] OAc enhances catalytic activity by stabilizing intermediates through hydrogen bonding, a mechanism potentially applicable to this compound synthesis .

Functionalization via Coupling Reactions

The benzamido group enables further functionalization. For instance, Schotten-Baumann coupling with anilines (using benzoyl chloride intermediates) produces diverse benzamide derivatives, as demonstrated in structurally related compounds .

Example Pathway :

  • Hydrolysis to 4-aminobenzoic acid.

  • Conversion to benzoyl chloride using SOCl₂.

  • Reaction with substituted anilines to form targeted amides .

Mechanism of Action

The mechanism of action of Butyl 4-benzamidobenzoate involves the inhibition of voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, resulting in the blocking of impulse transmission. Additionally, the compound acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents . These actions contribute to its anesthetic and pain-relieving properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 4-benzamidobenzoate is unique due to its dual functional groups (benzoyl and butyl) that confer specific chemical reactivity and biological activity. Its ability to inhibit multiple ion channels makes it a valuable compound for research in pain management and cardiovascular diseases .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

butyl 4-benzamidobenzoate

InChI

InChI=1S/C18H19NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,20)

InChI Key

IOTNJMAYWPRXEX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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